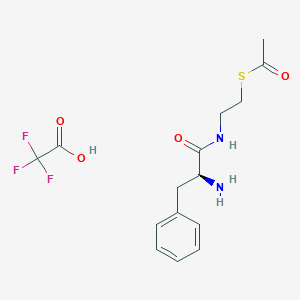
N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of acetylcysteine, an amino acid that is commonly used in medicine. N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate is a white crystalline powder that is soluble in water and is widely used in laboratory experiments.
作用機序
The mechanism of action of N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate involves its ability to scavenge free radicals and reactive oxygen species. It can also increase the levels of glutathione, an antioxidant that is essential for cellular function.
生化学的および生理学的効果
N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate has been found to have several biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are major contributors to various diseases. It can also enhance the immune system and improve cellular function.
実験室実験の利点と制限
N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate has several advantages for laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and affordable. However, it has some limitations, such as its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate. It can be investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. It can also be studied for its effects on cardiovascular health and diabetes. Further research can also be conducted to optimize its synthesis and improve its efficacy.
Conclusion:
In conclusion, N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate is a promising compound that has potential applications in various fields of scientific research. Its antioxidant and anti-inflammatory properties make it a valuable tool for investigating various diseases and cellular functions. Further research is needed to fully understand its mechanisms of action and optimize its use in laboratory experiments.
合成法
The synthesis of N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate involves the reaction of acetylcysteine with phenylalanine and trifluoroacetic anhydride. This process is carried out under controlled conditions to ensure the purity and quality of the final product.
科学的研究の応用
N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been investigated for its potential use in cancer treatment, as it can inhibit the growth of cancer cells.
特性
CAS番号 |
147529-79-1 |
|---|---|
製品名 |
N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate |
分子式 |
C15H19F3N2O4S |
分子量 |
380.4 g/mol |
IUPAC名 |
S-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N2O2S.C2HF3O2/c1-10(16)18-8-7-15-13(17)12(14)9-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,12H,7-9,14H2,1H3,(H,15,17);(H,6,7)/t12-;/m0./s1 |
InChIキー |
WZRDWHIAUFUAIZ-YDALLXLXSA-N |
異性体SMILES |
CC(=O)SCCNC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
SMILES |
CC(=O)SCCNC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(=O)SCCNC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
同義語 |
N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



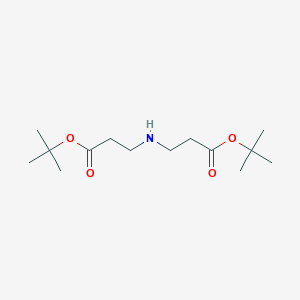
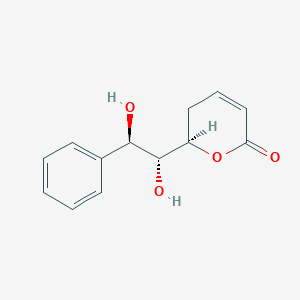
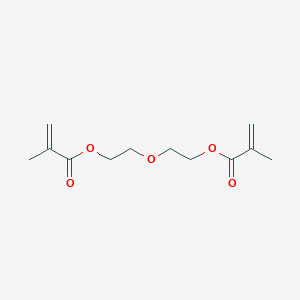
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
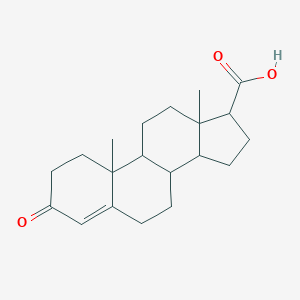
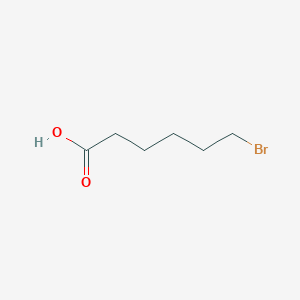
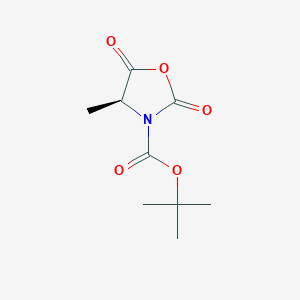
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
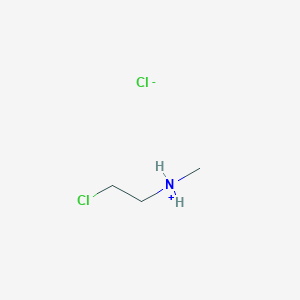
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)
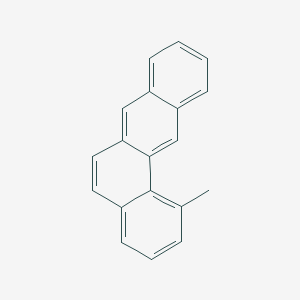
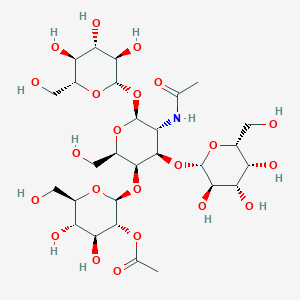
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)